
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylbutanamide” is a complex organic molecule. It contains a fluorophenyl group, a pyridazinone ring, and an isopropylbutanamide group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorophenyl group could influence the compound’s electronic properties, while the pyridazinone ring could contribute to its stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it’s used. The fluorophenyl group, for example, could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of a fluorine atom, for example, could affect its polarity and hence its solubility in different solvents .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : A derivative of the compound, namely (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide, demonstrated significant inhibition of mild steel corrosion in acidic environments. This indicates potential applications in corrosion control and prevention (Nahlé et al., 2017).
Synthesis of Novel Compounds
- Precursor for Heterocyclic Systems : The fluorophenyl pyridazinyl ketone, a related compound, has been utilized as a versatile precursor for the synthesis of various novel heterocyclic systems, which may have applications in pharmaceutical and material sciences (Heinisch et al., 1994).
- Synthesis of Anticancer Agents : Derivatives of the compound have been synthesized and evaluated for their potential as anticancer, antiangiogenic, and antioxidant agents. This highlights its role in the development of new pharmacologically active compounds (Kamble et al., 2015).
Biological Activity Evaluation
- Anticancer Activity Evaluation : A study focused on the synthesis of new 3(2h)-one pyridazinone derivatives, aiming to assess their potential antioxidant activity and anticancer efficacy. This suggests the compound's relevance in the development of novel anticancer treatments (Mehvish & Kumar, 2022).
Computational and Experimental Studies
- Non-Linear Optical Properties : The compound, in its derivative form, has been synthesized and characterized through both experimental and computational studies, focusing on its non-linear optical properties and molecular docking analyses. These findings are valuable for applications in materials science and molecular design (Jayarajan et al., 2019).
Chemical Synthesis and Characterization
- Microwave Solvent-Free Synthesis : The compound's derivatives have been synthesized using microwave irradiation under solvent-free conditions, offering a more environmentally friendly and efficient approach to compound synthesis (Patel & Desai, 2005).
Antimicrobial and Antioxidant Evaluation
- Evaluation as Antimicrobial and Antioxidant Agents : Some derivatives of the compound have shown promising results as antimicrobial and antioxidant agents. This underscores the compound's potential in developing new treatments for microbial infections and diseases related to oxidative stress (Naik et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses. It could also involve the development of new synthesis methods or the exploration of its reactivity with other compounds .
properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-12(2)19-16(22)4-3-11-21-17(23)10-9-15(20-21)13-5-7-14(18)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYJBOPISIZGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

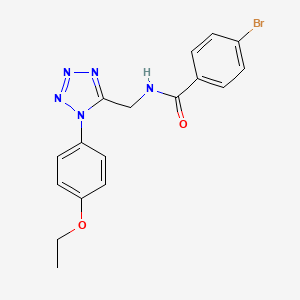
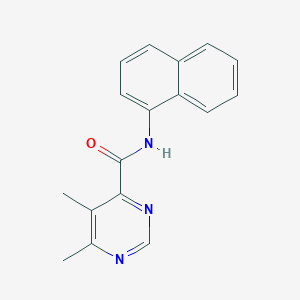
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)

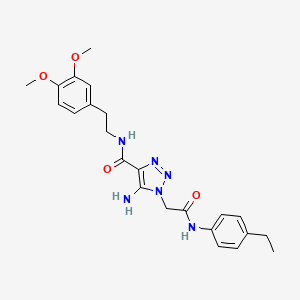
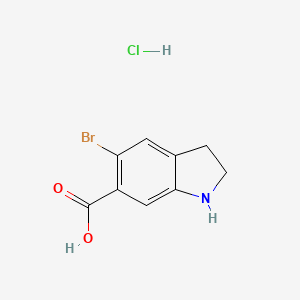
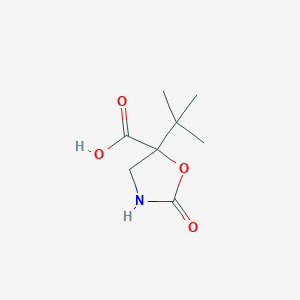
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)

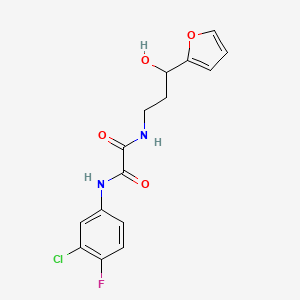
![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)